N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
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Overview
Description
Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties . The bromine atom at the 6-position of the benzothiazole ring could potentially make this compound a good candidate for further functionalization through cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a planar, aromatic system, which can participate in π-π stacking interactions. The presence of a bromine atom can introduce a dipole, potentially leading to interesting electronic properties .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions .Physical and Chemical Properties Analysis
Benzothiazoles are typically solid at room temperature and are moderately soluble in organic solvents . The presence of a bromine atom can increase the compound’s reactivity and polarity .Scientific Research Applications
Antiproliferative and Proapoptotic Effects
A series of N-1,3-benzothiazol-2-ylbenzamide derivatives have demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these derivatives, specific compounds showcased a pronounced inhibitory effect on cancer cell growth, with notable proapoptotic effects particularly against MCF-7 cancer cell lines, indicating their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).
Photosensitizing Properties for Photodynamic Therapy
Investigations into new zinc phthalocyanine derivatives substituted with benzothiazole groups have highlighted their high singlet oxygen quantum yield and good fluorescence properties. These characteristics, along with their appropriate photodegradation quantum yield, mark them as promising Type II photosensitizers for cancer treatment in photodynamic therapy, leveraging the benzothiazole derivative’s ability to facilitate efficient energy transfer for therapeutic effects (Pişkin et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. Electrochemical studies reveal these compounds offer higher inhibition efficiencies against steel corrosion than previous benzothiazole family inhibitors, suggesting a potential application in corrosion protection. Their adsorption onto surfaces can occur through both physical and chemical means, providing a protective layer against corrosion, an application of significant interest in industrial and engineering contexts (Hu et al., 2016).
Electrophysiological Activity in Cardiac Arrhythmias
Another research avenue explores N-substituted imidazolylbenzamides or benzene-sulfonamides, including benzothiazole derivatives, for their cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, indicating their utility in the treatment of cardiac arrhythmias. This suggests benzothiazole derivatives' role in developing new therapeutic agents targeting specific electrophysiological pathways in cardiac tissue (Morgan et al., 1990).
Synthetic Utility and Chemical Properties
Benzothiazole derivatives have been synthesized for their utility in organic synthesis and material science. For example, the synthesis of amino and bromo substituted nicotinaldehyde derivatives showcases the versatility of benzothiazole-related compounds in synthesizing structurally diverse molecules. This synthetic utility underpins the broader applications of these compounds in developing new materials and chemical entities (Denisenko et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-3-4-10(2)12(7-9)15(20)19-16-18-13-6-5-11(17)8-14(13)21-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKJEVJXMDXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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